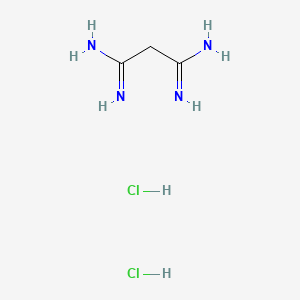

Propanediimidamide dihydrochloride

Overview

Description

Propanediimidamide dihydrochloride is a chemical compound with the linear formula C3H10Cl2N4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of Propanediimidamide dihydrochloride is represented by the linear formula C3H10Cl2N4 . Its molecular weight is 173.046 .

Physical And Chemical Properties Analysis

Propanediimidamide dihydrochloride has a molecular weight of 173.046 . Unfortunately, the search results do not provide further details on its physical and chemical properties.

Scientific Research Applications

Naphthalene Diimides and Their Derivatives

Propanediimidamide dihydrochloride, as part of the naphthalene diimides (NDIs) family, has versatile applications in the scientific domain. NDIs are notable for their use in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices (like catenanes and rotaxanes), and ion-channels by ligand gating. They also function as gelators for sensing aromatic systems and catalysts through anion-π interactions. Furthermore, NDIs' intercalation with DNA has medicinal applications. NDIs have shown promise in artificial photosynthesis and solar cell technology due to their electronic properties and self-assembly into functional structures. These applications are attributed to their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, making them potential candidates in organic electronics, photovoltaic devices, and flexible displays (Kobaisi et al., 2016).

Host-Guest Complexes and Supramolecular Chemistry

A specific derivative of propanediimidamide, synthesized from propanediurea-formaldehyde condensation, exhibits interesting applications in supramolecular chemistry. It is soluble in water and common organic solvents and can bind protonated amines in a 1:2 stoichiometry. Its ability to form linear supramolecular polymers through self-assembly with 1,4-xylylene diamine dihydrochloride demonstrates its potential in creating novel molecular structures (Jiang et al., 2015).

Catalysis and Propane Dehydrogenation

In the field of catalysis, propanediimidamide dihydrochloride derivatives have been explored in the context of propane dehydrogenation (PDH). This process is crucial for producing propylene, a key petrochemical. Efficient adsorption/activation of propane and subsequent desorption of propylene on heterogeneous catalyst surfaces are scientifically challenging tasks. The studies in this area focus on new chemistry in regulating catalyst structures and inhibiting catalyst deactivation, with an aim to enhance selectivity towards propylene (Chen et al., 2021).

Dehydrogenation and Industrial Applications

Light alkane dehydrogenation technologies, which include propane and butane, use similar technologies with minor changes in process and catalyst for production. These methods face challenges due to reaction and thermodynamic constraints. The economic analysis of these technologies indicates significant potential, with an internal rate of return around 25%, demonstrating the industrial significance of these processes. The focus is on catalyst improvements and unique reactor designs to manage reaction constraints at a commercial scale (Nawaz, 2015).

Kinetic Modeling and Catalysis Research

Kinetic modeling in the field of catalysis, specifically oxidative dehydrogenation of propane (ODHP) over a vanadium-graphene catalyst, showcases the complexity and potential of propanediimidamide dihydrochloride derivatives in chemical reactions. The research employs design of experiment (DOE) and artificial neural networks (ANN) methodologies to model the behavior of these systems, indicating the depth of scientific inquiry possible in this field (Fattahi et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Propanediimidamide dihydrochloride, also known as propanebis(imidamide) dihydrochloride, is a compound that has been studied in the context of type-2 diabetes It is structurally similar to metformin, a first-line type-2 diabetes drug, which primarily targets mitochondrial copper (cu) binding .

Mode of Action

Studies have shown that it exhibits different responses compared to metformin in a magnetic microbead-based agglutination assay . This assay demonstrated the interaction between Cu and metformin at clinically relevant low micromolar concentrations of the drug, suggesting a potential pathway of metformin’s blood-glucose-lowering action . In contrast, propanediimidamide dihydrochloride showed completely different responses to the clusters in the assay .

Biochemical Pathways

Metformin is known to affect the mitochondrial copper (Cu)-binding action, which may contribute to its mechanism of action .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

It is known that the compound exhibits different responses compared to metformin in a magnetic microbead-based agglutination assay . This suggests that the compound may have a different effect on glucose homeostasis compared to metformin .

properties

IUPAC Name |

propanediimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.2ClH/c4-2(5)1-3(6)7;;/h1H2,(H3,4,5)(H3,6,7);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUPIOJZEUCFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanediimidamide dihydrochloride | |

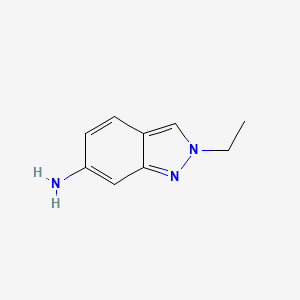

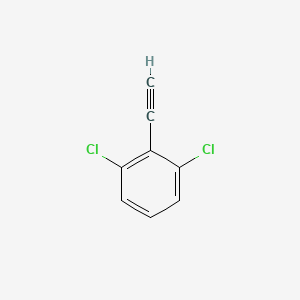

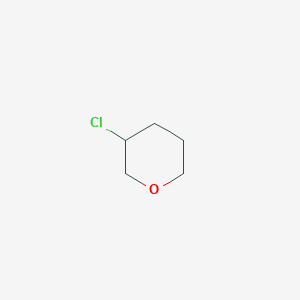

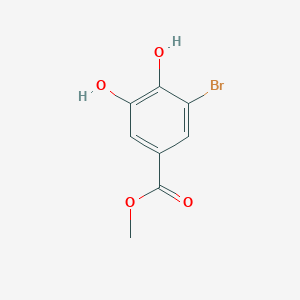

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

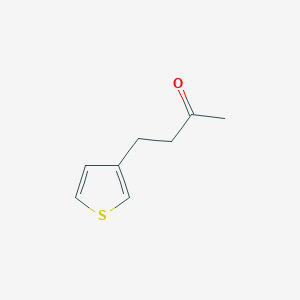

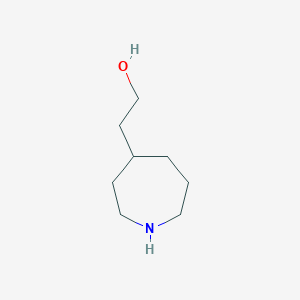

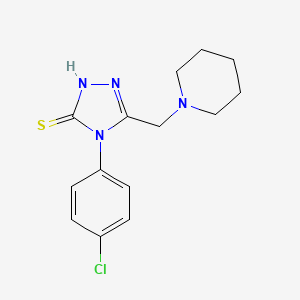

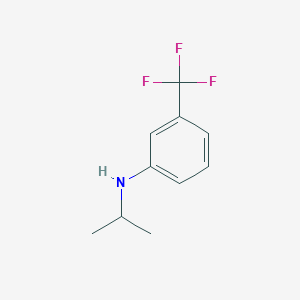

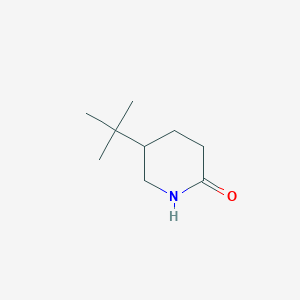

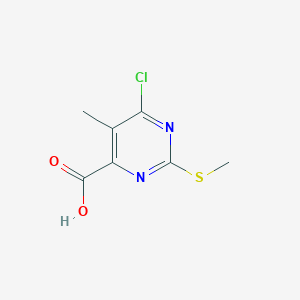

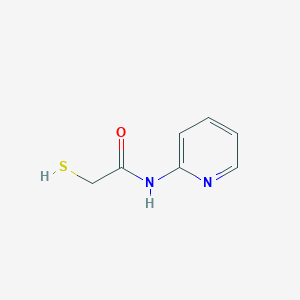

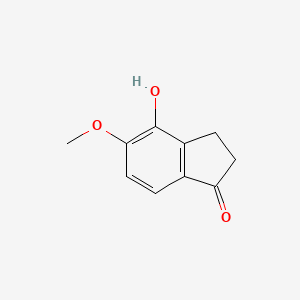

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.